molecular formula C17H21N3O4 B10864684 methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10864684
M. Wt: 331.4 g/mol
InChI Key: QLNSXFGSQIORSB-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Biological Activity

Methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features:

  • Pyrazole Ring : A five-membered ring with two adjacent nitrogen atoms.
  • Amine Group : Contributes to potential interactions with biological targets.
  • Ester Functionality : May influence solubility and bioavailability.

The molecular formula is C15H20N2O3C_{15}H_{20}N_2O_3, indicating a complex structure that may interact with various biological systems.

Antioxidant Activity

Preliminary studies indicate that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Antidiabetic Effects

Research has highlighted the potential antidiabetic effects of pyrazole derivatives. The compound may enhance insulin sensitivity and modulate glucose metabolism through interactions with specific receptors involved in these pathways. In vitro studies have shown promising results in improving glucose uptake in adipocytes .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro testing revealed efficacy against pathogens such as E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Properties

The compound's anticancer activity is under investigation, with preliminary results indicating that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. These effects are likely mediated by the compound's interaction with specific oncogenic pathways .

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, such as those regulating glucose metabolism.
  • Receptor Modulation : It could modulate receptor activity related to inflammation and insulin signaling.
  • Free Radical Scavenging : The presence of functional groups allows for the scavenging of reactive oxygen species (ROS), contributing to its antioxidant properties.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

StudyFindings
Abualhasan et al. (2020)Reported significant COX inhibition by diarylpyrazole derivatives with IC50 values as low as 0.017 μM .
Sivaramakarthikeyan et al. (2022)Demonstrated anti-inflammatory effects in carrageenan-induced edema models .
PMC Study (2018)Highlighted the synthesis and evaluation of various pyrazole derivatives for their antimicrobial activities .

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 2-[4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C17H21N3O4/c1-12(18-9-6-10-21)16-14(11-15(22)24-2)19-20(17(16)23)13-7-4-3-5-8-13/h3-5,7-8,19,21H,6,9-11H2,1-2H3

InChI Key

QLNSXFGSQIORSB-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCO)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC

Origin of Product

United States

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